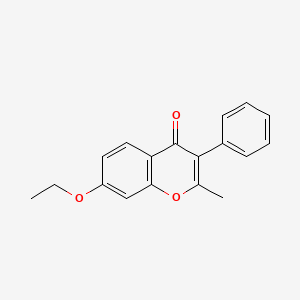
7-Ethoxy-2-methyl-3-phenylchromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-Ethoxy-2-methyl-3-phenylchromen-4-one can be approached through several methods, including the Ullmann coupling reaction as a notable pathway. Ullmann coupling involves the reaction between bromo-7-ethoxy-4-methylcoumarin and N,N'-diphenylbenzene-1,4-diamine, leading to the formation of derivatives including 7-Ethoxy-2-methyl-3-phenylchromen-4-one. This method highlights the compound's synthesis versatility and adaptability for further chemical modifications (Narayanan & Haridas, 2013).
Molecular Structure Analysis
Molecular structure analysis of chromen-4-one derivatives, including 7-Ethoxy-2-methyl-3-phenylchromen-4-one, often involves spectroscopic methods such as UV-Visible, NMR, and FT-IR. These techniques provide detailed information on the molecular geometry, bond lengths, and angles, essential for understanding the compound's chemical behavior and interactions (Narayanan & Haridas, 2013).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
7-Ethoxy-2-methyl-3-phenylchromen-4-one and related compounds are often subjects of synthetic organic chemistry research, where they serve as key intermediates or end products in the synthesis of complex organic molecules. Studies such as those by Peng et al. (2015) focus on the synthesis, crystal structure, and spectroscopic properties of similar compounds, highlighting their significance in understanding molecular interactions and structural configurations in organic compounds. These studies often employ techniques like FTIR, NMR, and X-ray diffraction to characterize the synthesized compounds and elucidate their structures, providing insights into their potential applications in various fields including pharmaceuticals, materials science, and catalysis (Peng, Zheng, Zeng, Hu, & Ye, 2015).
Photochemical and Photophysical Properties
Compounds similar to 7-Ethoxy-2-methyl-3-phenylchromen-4-one are often explored for their photochemical and photophysical properties. Research in this area aims to understand how these compounds interact with light, which is crucial for applications in dye-sensitized solar cells, photodynamic therapy, and the development of fluorescent probes and sensors. For instance, Kulatilleke et al. (2006) describe a coumarin-based compound as a fluorescent photoinduced electron transfer cation sensor, capable of detecting metal ions like Zn2+, Cd2+, and Pb2+ through fluorescence signals. Such studies contribute to the development of sensitive and selective sensors for environmental monitoring and biomedical applications (Kulatilleke, Silva, & Eliav, 2006).
Safety and Hazards
The safety information for 7-Ethoxy-2-methyl-3-phenylchromen-4-one indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
7-ethoxy-2-methyl-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-3-20-14-9-10-15-16(11-14)21-12(2)17(18(15)19)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMZLYFEPUYWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


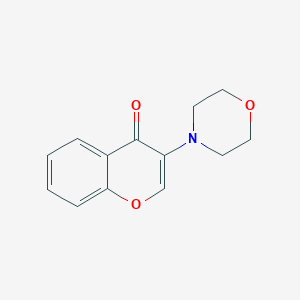


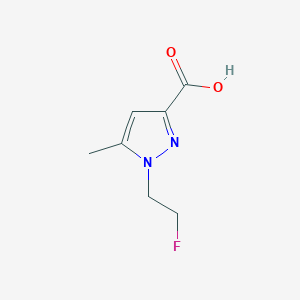
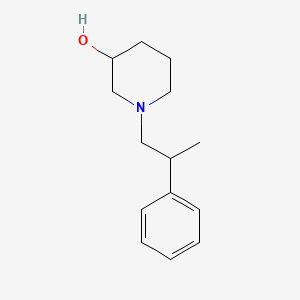

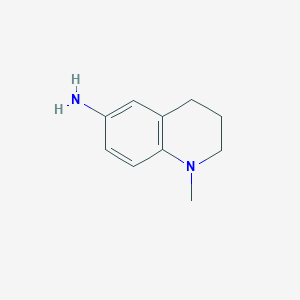

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-fluorophenyl)sulfanyl]pyrimidine](/img/structure/B2495988.png)
![N-methyl-N-[(3S)-3-piperidyl]acetamide](/img/structure/B2495989.png)
![4-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B2495990.png)
![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495991.png)
![3-[(4-ethoxyphenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2495992.png)